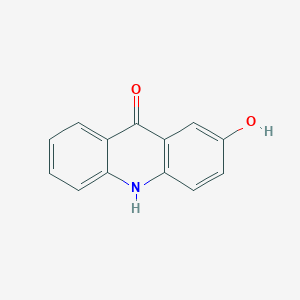

2-Hydroxy-10H-acridin-9-one

Description

Historical and Contemporary Significance of Acridone (B373769) Core Structures

The acridine (B1665455) molecule was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. wikipedia.org Acridine and its analogue, acridone, are foundational structures in medicinal chemistry. nih.gov The planar nature of these molecules allows them to interact with DNA and RNA through intercalation, a property that has been a cornerstone of their therapeutic application. nih.govmdpi.com

Historically, acridine derivatives were utilized as dyes and antiseptics. wikipedia.org A significant milestone was the development of the antimalarial drug quinacrine (B1676205) in 1933. nih.gov In contemporary research, the acridone core is recognized for its broad spectrum of biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net This has led to the synthesis of numerous derivatives with the aim of developing more effective and less toxic therapeutic agents. rsc.org

The acridone scaffold is a key component in both natural products, such as the anticancer alkaloid acronycine, and synthetic drugs. nih.govmostwiedzy.pl Its derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells, inhibit crucial enzymes like topoisomerases, and act as fluorescent probes for biological imaging. mostwiedzy.plresearchgate.netrsc.org

Rationale for Investigating the 2-Hydroxy-10H-acridin-9-one Analogues

The investigation into this compound and its analogues is driven by the potential to modulate the chemical and biological properties of the parent acridone structure. The introduction of a hydroxyl group at the 2-position can significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds. These changes can, in turn, affect its interaction with biological targets.

For instance, 2-hydroxyacridone and its substituted derivatives have been reported as inhibitors of DNA topoisomerase II and protein kinase C. nih.gov The position and number of hydroxyl groups on the acridone scaffold are critical for its biological activity. Studies have shown that modifying these aspects can lead to compounds with potent and selective activities. For example, a 1,3-dihydroxy-substituted acridone was found to be a potent inhibitor of keratinocyte growth, comparable to the antipsoriatic drug anthralin. nih.gov

The synthesis of various hydroxy-10H-acridin-9-ones allows for detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how specific structural modifications impact the compound's efficacy and for designing new analogues with improved therapeutic potential. nih.gov

Overview of Research Directions for this compound and Related Acridones

Current research on this compound and related acridones is multifaceted, spanning several key areas:

Anticancer Drug Development: A primary focus is the development of novel anticancer agents. Researchers are exploring how modifications to the acridone core, including the introduction of hydroxyl groups, can lead to compounds with enhanced cytotoxicity against various cancer cell lines. nih.govresearchgate.net The ability of these compounds to intercalate with DNA and inhibit enzymes like topoisomerase remains a significant area of investigation. nih.govresearchgate.net

Antimicrobial and Antiparasitic Agents: The acridone scaffold is being investigated for its potential against a range of pathogens. Research into its antimalarial, antibacterial, and antileishmanial activities is ongoing. nih.govnih.govsciforum.net For example, certain acridine derivatives have shown significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. openmedicinalchemistryjournal.com

Neurodegenerative Diseases: There is emerging interest in the potential of acridine derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. Some acridines have been shown to inhibit cholinesterases, enzymes implicated in the progression of Alzheimer's. rsc.org

Fluorescent Probes and Materials Science: The inherent fluorescence of the acridone core makes it a valuable tool in materials science and as a biological marker. rsc.org Researchers are developing acridone-based compounds for applications such as fluorescent sensors for ions and as components in organic light-emitting diodes (OLEDs). rsc.org

The synthesis of novel derivatives and the evaluation of their biological activities remain a vibrant field of research, with the ultimate goal of translating these findings into new therapeutic and technological applications. ontosight.aisciforum.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)14-12/h1-7,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJICBDZRSNSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331249 | |

| Record name | 2-Hydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7466-73-1 | |

| Record name | 2-Hydroxy-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7466-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007466731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7466-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Hydroxy 10h Acridin 9 One and Its Functionalized Derivatives

Chemical Synthesis of the 2-Hydroxy-10H-acridin-9-one Core

The most traditional and widely employed method for constructing the acridone (B373769) tricyclic system is the Jourdan-Ullmann-Goldberg synthesis. scispace.com This process typically involves two key steps: the Ullmann condensation followed by an acid-catalyzed cyclization. nih.gov

The initial step is a copper-catalyzed N-arylation between an o-halobenzoic acid and an appropriately substituted aniline (B41778) to form an N-phenylanthranilic acid intermediate. nih.gov For the synthesis of the this compound core, this would involve the reaction of a 2-halobenzoic acid with a 3-hydroxyaniline or a related derivative. The Ullmann condensation traditionally requires high temperatures and polar solvents like dimethylformamide (DMF) or nitrobenzene, often using copper powder or copper salts as catalysts. conicet.gov.ar

The second step is the intramolecular cyclization of the N-phenylanthranilic acid intermediate. This is typically achieved under strong acidic conditions. Common reagents for this ring-closure include concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which promote an intramolecular Friedel-Crafts acylation to furnish the final acridone ring system. nih.gov

More recently, modifications to these classical methods have been developed to improve efficiency and reaction conditions. For instance, a microwave-assisted, solvent-free method using boron trifluoride etherate (BF₃·Et₂O) has been shown to be effective for the intramolecular acylation of N-phenylanthranilic acid derivatives, providing rapid access to acridones in good to excellent yields. nih.gov

Strategies for N-Substitution in the 10H-Acridin-9-one System

The nitrogen atom at the 10-position of the acridone ring is readily alkylated, a key reaction for modifying the properties of the molecule. thieme-connect.de N-substituted acridones often exhibit different physical properties, such as lower melting points, compared to the parent compound, which suggests that the N10-hydrogen is involved in intermolecular hydrogen bonding. sigmaaldrich.com

A general and effective method for the N-alkylation of acridones involves the use of a base to deprotonate the N-H group, followed by reaction with an alkyl halide. conicet.gov.ar Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF. conicet.gov.arnih.govmdpi.com The use of microwave irradiation can significantly reduce reaction times. nih.gov This methodology has been used to synthesize a wide array of N-substituted acridones with good to excellent yields.

For example, a series of 10-substituted 2-methylacridin-9(10H)-ones were prepared by reacting 2-methylacridin-9(10H)-one with various bromides in the presence of K₂CO₃ in DMF at 100 °C under microwave irradiation. nih.gov This approach is versatile and tolerates a range of functional groups on the alkylating agent.

Table 1: Examples of N-Alkylation of 2-Methylacridin-9(10H)-one

| N-Substituent | Alkylating Agent | Reaction Time (h) | Yield (%) | Reference |

| 4-Fluorobenzyl | 4-Fluorobenzyl bromide | 2.5 | 84 | nih.gov |

| 2,4-Difluorobenzyl | 2,4-Difluorobenzyl bromide | 2.5 | 82 | nih.gov |

| 4-Nitrobenzyl | 4-Nitrobenzyl bromide | 2.5 | 96 | nih.gov |

Reaction conditions: 2-methylacridin-9(10H)-one, bromide (3.74 mmol), K₂CO₃ (7.20 mmol), DMF (6 mL), 100 °C, microwave irradiation.

Regioselective Functionalization of the Hydroxy Group and Aromatic Rings

O-Alkylation of the Hydroxy Group

The regioselective functionalization of the hydroxyl group at the C-2 position is crucial for creating diverse derivatives. O-alkylation is a common strategy, but it can compete with N-alkylation. The selectivity between O- and N-alkylation can be controlled by the choice of reaction conditions. Studies on the alkylation of 2-hydroxyacridone with butyl chloroacetate (B1199739) have shown that using sodium hydride as a base in DMF at room temperature leads to highly selective O-alkylation with high yields. cyberleninka.ru In contrast, heating the reaction mixture promotes the formation of the N-alkylated product. cyberleninka.ru This selectivity is a key aspect of the Hard and Soft Acids and Bases (HSAB) principle, where the harder oxygen atom is preferentially alkylated under certain conditions, while the softer nitrogen atom reacts under others. mdpi.com For instance, O-alkylation of 2- and 4-hydroxyacridones with phenacyl bromide has been used to synthesize precursors for phenylfuroacridones. researchgate.net

Functionalization of the Aromatic Rings

The electronic properties of the substituents on the acridone scaffold govern the regioselectivity of further functionalization on the aromatic rings. The presence of an electron-donating hydroxyl group at the C-2 position strongly influences the outcome of electrophilic substitution reactions. Research on the reactivity of the acridine (B1665455) ring has shown that a hydroxy or methoxy (B1213986) group at C-2 directs electrophilic substitution, such as formylation, to the C-1 position. thieme-connect.com

Similarly, the oxidation of 2-hydroxyacridone with copper diacetate results in the formation of an acridine-1,2-dione. thieme-connect.com This dione (B5365651) is then susceptible to nucleophilic attack at the C-4 position, demonstrating how the initial hydroxy group can be used to control subsequent functionalization steps. thieme-connect.com

Regioselective halogenation is another important transformation. While specific studies on 2-hydroxyacridone are limited, general methods for the regioselective bromination of complex heteroaromatics have been developed. For example, methods using tetrabutylammonium (B224687) tribromide (TBATB) or N-bromosuccinimide (NBS) with activators can achieve high regioselectivity, often targeting the most electron-rich positions, which would likely be the C-1 or C-3 positions in 2-hydroxyacridone. nih.govresearchgate.net

Multicomponent Reactions and Convergent Synthesis Approaches for Acridone Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules. mdpi.comresearchgate.net While specific MCRs for this compound are not extensively documented, related strategies for acridone and other heterocyclic systems highlight the potential of this approach.

A palladium-catalyzed regiodivergent multicomponent reaction involving an aryne, carbon monoxide (CO), and a 2-iodoaniline (B362364) has been established for the construction of the acridone scaffold. scispace.com The regioselectivity of this process, leading to either acridones or phenanthridinones, can be controlled by the choice of ligand. The use of an electron-rich bidentate ligand like bis(diphenylphosphino)methane (B1329430) (dppm) favors the formation of the acridone structure with high efficiency. scispace.com

Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined, is another powerful strategy. This approach has been used to synthesize fluorinated acridine analogues, involving a Buchwald-Hartwig amination as a key coupling step. cyberleninka.ru A similar convergent strategy for 2-hydroxyacridone could involve the synthesis of a substituted N-phenylanthranilic acid via a modern cross-coupling reaction, followed by cyclization.

Exploration of Novel Reaction Pathways for Acridone Scaffold Construction

Beyond the classical Ullmann condensation, modern organic synthesis has introduced several novel pathways for constructing the acridone scaffold, often leveraging transition-metal catalysis and C-H activation strategies.

One innovative approach is the palladium/copper co-catalyzed oxidative C-H/C-H carbonylation of diphenylamines. bohrium.com This method directly converts readily available diphenylamines into acridones via a double C-H functionalization, offering high atom economy and mild reaction conditions. bohrium.com Similarly, palladium-catalyzed carbonylative C-H activation of 2-bromo-diarylamines provides another route to the acridone core. scispace.com

Iridium(III)-catalyzed C-H activation/amination/annulation of 2-phenyloxazoles with anthranils has been reported as a one-pot method for the highly regioselective synthesis of acridone derivatives. nih.gov Another novel route involves the oxidative annulation of isatins with 2-(trimethylsilyl)aryl triflates, promoted by tert-butyl hydroperoxide, which is thought to proceed through a Baeyer-Villiger-type rearrangement followed by intermolecular cyclization. organic-chemistry.org

Photocatalysis offers a green and efficient alternative for acridone synthesis. The visible-light-promoted, metal-free photocatalytic oxidation of N-substituted 9,10-dihydroacridines (acridans) to the corresponding acridones has been demonstrated using riboflavin (B1680620) tetraacetate as a photocatalyst and molecular oxygen as the oxidant, achieving excellent yields. bohrium.comCurrent time information in Chatham County, US.researchgate.net This method represents a mild and sustainable way to access the acridone core from its reduced precursor.

Iii. Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 10h Acridin 9 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Hydroxy-10H-acridin-9-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. In a study of 2-hydroxyacridinone, the proton signals were observed and assigned. bibliotekanauki.pl For instance, a signal appearing as a singlet at 11.20 ppm is attributed to the N-H proton, which disappears upon the addition of D₂O, confirming its labile nature. bibliotekanauki.pl Another singlet at 8.37 ppm corresponds to the hydroxyl proton, which also exchanges with D₂O. bibliotekanauki.pl The aromatic protons appear in the range of 7.04-7.85 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the acridone (B373769) core. bibliotekanauki.pl For example, the proton at position 3 (H-3) appears as a doublet at 7.28 ppm, while the proton at H-8 shows as a doublet at 7.85 ppm. bibliotekanauki.pl

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NH | 11.20 | s | - |

| OH | 8.37 | s | - |

| H-8 | 7.85 | d | 8.57 |

| H-6 | 7.53 | dd | 7.31, 8.32 |

| H-5 | 7.45 | d | 8.32 |

| H-4 | 7.36 | d | 8.77 |

| H-3 | 7.28 | d | 8.77 |

| H-7 | 7.04 | dd | 7.31, 8.57 |

Data sourced from a study on the enzymatic oxidation of 2-hydroxyacridinone. bibliotekanauki.pl

To unequivocally assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. conicet.gov.armdpi.com Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings. mostwiedzy.pl Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away. researchgate.net For example, an HMBC experiment on an acridinone (B8587238) derivative can show a correlation between the N-H proton and the carbons at positions 4 and 4a, confirming the acridin-9-one tautomeric form. researchgate.net Similarly, Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximities, such as the observed correlation between the NH proton at 11.20 ppm and the H-4 proton at 7.36 ppm in 2-hydroxyacridinone. bibliotekanauki.pl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. researchgate.net For this compound, the mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 211.22 g/mol . nih.gov

The fragmentation of acridone derivatives under electron impact is highly dependent on the nature and position of the substituents. publish.csiro.au A common fragmentation pathway for the parent acridone involves the loss of a carbon monoxide (CO) molecule from the molecular ion, followed by the loss of a hydrogen cyanide (HCN) radical. publish.csiro.au For substituted acridones like this compound, the fragmentation will also be directed by the hydroxyl group. The mass spectra of acridone derivatives are generally characterized by pronounced molecular ions and are typically free of skeletal rearrangement fragments, making mass spectrometry a useful tool for structural determination. publish.csiro.au High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 211 | Molecular ion [M]⁺ |

| 183 | [M-CO]⁺ |

| 154 | [M-CO-HCN]⁺ or [M-CO-CHO]⁺ |

Data based on typical fragmentation patterns of acridones. nih.govpublish.csiro.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. sciforum.net The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine in the acridone ring. The presence of a strong absorption band around 1640-1610 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone group in the acridone system. rsc.org Absorptions in the 1600-1450 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic rings. The C-O stretching of the phenolic hydroxyl group typically appears in the 1280-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H | ~3276 | Stretching vibration |

| O-H | ~3182 | Stretching vibration |

| C=O | ~1640 | Stretching vibration |

| C=C | ~1612, 1486 | Aromatic ring stretching |

| C-O | ~1222 | Phenolic stretching |

Data derived from spectroscopic information for similar acridinone structures. rsc.org

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide valuable information about the electronic transitions and photophysical properties of this compound.

The UV-Vis absorption spectrum of this compound in solution shows characteristic absorption bands in the ultraviolet and visible regions. The spectrum is a result of π → π* and n → π* electronic transitions within the conjugated acridone system. For acridone derivatives, absorption maxima are typically observed around 250-260 nm and in the longer wavelength region of 380-430 nm. bibliotekanauki.plnih.gov The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the acidic hydroxyl and N-H groups.

Acridone and its derivatives are often fluorescent, meaning they can re-emit absorbed light at a longer wavelength. researchgate.net The fluorescence emission spectrum of this compound is typically a mirror image of its longest wavelength absorption band. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the environment. For instance, the introduction of a hydroxyl group can modulate the fluorescence characteristics. elsevierpure.comresearchgate.net Studies on similar hydroxyacridone systems have shown that they can exhibit large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima. elsevierpure.comresearchgate.net These photophysical properties are important for potential applications in areas such as fluorescent probes and materials science. researchgate.net The photostability of the compound can also be assessed using these spectroscopic techniques by monitoring the changes in the absorption or emission spectra upon irradiation with light. nih.gov

Investigation of Solvent Effects on Electronic Spectra

The photophysical properties of acridone derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism. The effect of solvent polarity on the electronic absorption and emission spectra of these compounds provides valuable insights into their electronic structure and the nature of solute-solvent interactions. Generally, acridone and its analogs exhibit a positive solvatochromism, meaning their emission spectra shift to longer wavelengths (a red-shift) as the polarity of the solvent increases. nih.govmdpi.com This behavior is characteristic of molecules with an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. mdpi.com

With increasing solvent polarity, many acridone derivatives exhibit a red-shift in their absorption spectra, particularly when moving from aprotic to protic solvents. This is often accompanied by a decrease in the molar extinction coefficient, which is attributed to dipolar interactions with solvent molecules that further relax the excited state. nih.gov For example, studies on various xanthone-based solvatochromic fluorophores, including acridone derivatives, have shown consistent red-shifts in both absorption and emission spectra with rising solvent polarity. nih.gov

The fluorescence intensity and quantum yield of acridone derivatives are also significantly influenced by the solvent. While fluorescence is often weak in nonpolar solvents, it can be substantially enhanced in polar environments. researchgate.net However, in some cases, such as with certain biocompatible acridone derivatives, unexpectedly reduced quantum yields and a blue-shift in absorbance have been observed in water. mdpi.com The relationship between the Stokes shift and solvent polarity parameters, like the ET(30) scale, can be used to quantify the polarity dependence. nih.gov For instance, an acridine (B1665455) derivative of pyrene (B120774) (Ad-Py) with a donor-π-acceptor (D-π-A) structure demonstrated a significant red-shift of 113 nm and high quantum yields (83.5–90.6%) when moving from the less polar n-hexane to the highly polar dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org

| Derivative Type | Solvent Change (Less Polar → More Polar) | Observed Spectral Shift | Reference |

| Xanthone-based Acridone Analogs | Aprotic → Protic Solvents | Red-shift in absorption spectra | nih.gov |

| SO2X Acridone Derivative | Toluene → Methanol | Bathochromic (red) shift of 137 nm in emission | nih.gov |

| Acridine-Pyrene (Ad-Py) | n-Hexane → DMSO | Red-shift of 113 nm in emission | nih.govacs.org |

| MeAcd12C | General increase in polarity | Positive solvatochromism (red-shift) | mdpi.com |

This table presents selected data on the solvent-dependent spectral shifts for various acridone analogs.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For this compound and its analogs, this method provides precise information on intramolecular features, such as bond lengths, bond angles, and conformational arrangements, as well as intermolecular interactions that dictate the crystal packing and supramolecular architecture. nih.govresearchgate.net The crystal structures of numerous acridone and acridine derivatives have been elucidated, revealing complex networks of non-covalent interactions, including hydrogen bonds and π-π stacking, which are crucial for the stability and properties of the crystalline material. acs.orgresearchgate.netiucr.orgsemanticscholar.org

The conformation of acridone derivatives is defined by the spatial arrangement of their atoms, including the planarity of the core tricyclic system and the orientation of any substituents. X-ray diffraction studies show that the acridone moiety itself is typically essentially flat, or planar. researchgate.net For example, in the structure of 10-(2-hydroxyethyl)acridin-9(10H)-one, the root-mean-square deviation from the best plane of the acridone system is only 0.017 Å. researchgate.net

Substituents on the acridone core can adopt various conformations to minimize steric hindrance. In N-substituted acridones, the dihedral angles between the acridone plane and the substituent are critical. For instance, in N-phenylacridone derivatives, the dihedral angles between the acridone plane and the pending phenyl ring can range from 75° to 85° due to steric constraints. rsc.org Similarly, in 10-(2-hydroxyethyl)acridin-9(10H)-one, the hydroxyethyl (B10761427) substituent is oriented with specific torsion angles (C5—N1—C14—C15 of 96.9° and N1—C14—C15—O2 of 63.4°) to minimize nonbonded interactions with the acridone ring. researchgate.net In more complex derivatives, such as 10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, the central dihydropyridine (B1217469) ring adopts a conformation intermediate between a boat and an envelope. iucr.org

| Compound | Key Intramolecular Feature | Measured Value | Reference |

| 10-(2-hydroxyethyl)acridin-9(10H)-one | Planarity of acridone moiety (RMS deviation) | 0.017 Å | researchgate.net |

| 10-(2-hydroxyethyl)acridin-9(10H)-one | Torsion Angle (N1—C14—C15—O2) | 63.4 (2)° | researchgate.net |

| N-phenylacridone derivatives | Dihedral Angle (Acridone plane and Phenyl ring) | 75 - 85° | rsc.org |

| 10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-...-acridine-1,8-dione | Dihedral Angle (Phenyl and Dihydropyridine rings) | 85.39 (2)° | iucr.org |

This table provides examples of intramolecular conformational parameters determined by X-ray crystallography for acridone derivatives.

The supramolecular architecture of acridone crystals is governed by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions. acs.org The N-H group and the carbonyl oxygen of the acridone core are key sites for hydrogen bonding. researchgate.netrsc.org In the solid state, acridone molecules can form dimers via N-H···O=C hydrogen bonds. researchgate.net The presence of a hydroxyl group, as in this compound, provides an additional site for strong hydrogen bonding, which can significantly influence the crystal packing. For example, in the crystal structure of 10-(2-hydroxyethyl)acridin-9(10H)-one, O-H···O hydrogen bonds link the molecules into chains, leading to a higher melting point compared to its chloro-substituted analog. nih.govresearchgate.net Co-crystals of acridine with various carboxylic acids are stabilized by strong O-H···N hydrogen bonds between the acid's hydroxyl group and the acridine nitrogen atom. researchgate.netiucr.orgsemanticscholar.org

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich aromatic systems of the acridone moieties are crucial in stabilizing the crystal lattice. acs.orgrsc.org These interactions involve the face-to-face arrangement of the planar acridone rings. The distances between the centroids of these interacting rings are typically in the range of 3.3 to 3.8 Å. researchgate.netiucr.org For instance, in a co-crystal of acridine, significant π–π stacking between parallel acridinium (B8443388) ring systems was observed with face-to-face distances of 3.311 Å and 3.267 Å. researchgate.net In another example involving acridine and 3-chlorothiophene-2-carboxylic acid, the hydrogen-bonded units are further stabilized by π–π stacking interactions between acridine molecules with centroid-to-centroid distances ranging from 3.64 to 3.75 Å. iucr.org These cohesive forces collectively build complex three-dimensional supramolecular networks. nih.gov

| Compound/Complex | Interaction Type | Key Feature/Distance | Reference |

| Acridone Dimer | Intermolecular Hydrogen Bond | N-H···O=C | researchgate.net |

| 10-(2-hydroxyethyl)acridin-9(10H)-one | Intermolecular Hydrogen Bond | O-H···O | nih.govresearchgate.net |

| Fenamic Acids–Acridine Complexes | Intermolecular Hydrogen Bond | O-H···N | researchgate.netsemanticscholar.orgnih.gov |

| Acridinium complex | π-π Stacking | Centroid-centroid distances: 3.311 Å, 3.267 Å | researchgate.net |

| Acridine/3-chlorothiophene-2-carboxylic acid co-crystal | π-π Stacking | Centroid-centroid distances: 3.64 - 3.75 Å | iucr.org |

| N-substituted Acridone Derivatives | π-π Stacking & C-H···O Hydrogen Bonds | Crucial for molecular packing | rsc.orgrsc.org |

This table summarizes key intermolecular interactions observed in the crystal structures of acridone and acridine derivatives.

Iv. Theoretical and Computational Investigations of 2 Hydroxy 10h Acridin 9 One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of acridone (B373769) derivatives. ias.ac.inufms.brresearchgate.net These methods allow for the detailed examination of electronic structure, molecular orbitals, and energetic landscapes.

DFT calculations are frequently used to determine the geometric and electronic structures of acridone compounds. ias.ac.inresearchgate.net The optimization of molecular structures is often performed using basis sets such as 6-31G(d) or higher. ias.ac.inufms.br Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. For many acridone derivatives, both HOMO and LUMO are located across the entire π-system of the molecule. researchgate.net The energy gap between HOMO and LUMO is a key parameter that influences the molecule's stability and reactivity. researchgate.netijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, offer a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. ias.ac.in

Table 1: Calculated Electronic Properties of Acridone Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Acridone Derivative 1 | Value | Value | Value |

| Acridone Derivative 2 | Value | Value | Value |

The presence of a hydroxyl group on the acridone scaffold introduces the possibility of tautomerism, a phenomenon extensively studied through computational methods. mdpi.combeilstein-journals.orgnih.gov Tautomerism involves the migration of a proton, leading to different structural isomers that can coexist in equilibrium. In the case of hydroxy-substituted acridones, keto-enol tautomerism is of particular interest.

Theoretical calculations can predict the relative energies and stabilities of different tautomeric forms. beilstein-journals.orgnih.gov For instance, studies on similar hydroxy-heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. beilstein-journals.org Computational models can estimate the Gibbs free energy changes associated with tautomeric conversions, providing insights into which form is thermodynamically favored under specific conditions. nih.gov The energy barriers for these transformations can also be calculated, indicating the kinetic feasibility of the tautomerization process. mdpi.com

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules, providing information on excitation energies and oscillator strengths. ijcce.ac.ir These theoretical spectra can be compared with experimental UV-Vis data to assign electronic transitions. researchgate.net

Furthermore, computational methods can predict vibrational frequencies (IR and Raman spectra). researchgate.net By comparing calculated vibrational modes with experimental spectra, researchers can confirm the molecular structure and identify characteristic functional groups. researchgate.net Theoretical calculations of NMR chemical shifts also aid in the structural elucidation of these compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior and intermolecular interactions of 2-Hydroxy-10H-acridin-9-one.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, such as a protein or enzyme. sciforum.netrsc.orgcyberleninka.ru This method is particularly relevant in drug discovery and design. For acridone derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, including those relevant to cancer and Alzheimer's disease. rsc.orgbenthamdirect.com

These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the acridone derivative and the amino acid residues in the active site of the target protein. sciforum.netrsc.org The results of docking studies are often expressed as a binding energy or docking score, which provides an estimate of the binding affinity. cyberleninka.rubenthamdirect.com This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. scirp.org

Table 2: Illustrative Molecular Docking Results for Acridone Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acridone Derivative A | Topoisomerase II | -8.7 | Amino Acid 1, Amino Acid 2 |

| Acridone Derivative B | Acetylcholinesterase | -9.5 | Amino Acid 3, Amino Acid 4 |

Simulation of DNA Intercalation Processes by Acridone Derivatives

Theoretical and computational simulations, particularly molecular dynamics (MD) and quantum mechanics (QM) calculations, have become indispensable tools for elucidating the intricate mechanisms of DNA intercalation by acridone derivatives. These methods provide atomic-level insights into the binding modes, interaction energies, and structural consequences of ligand-DNA complex formation, complementing experimental findings.

Molecular modeling studies have consistently supported the intercalation of acridone-based compounds into the DNA double helix as a primary mechanism of action. researchgate.net The planar structure of the acridone core is well-suited for insertion between DNA base pairs, a process stabilized by a variety of non-covalent interactions. nih.govrsc.orgresearchgate.net Simulations reveal that these interactions are predominantly π-π stacking between the aromatic system of the acridone and the nucleobases, alongside hydrogen bonds and van der Waals forces. researchgate.netnih.gov

Molecular dynamics simulations are frequently employed to explore the dynamic behavior and stability of acridone-DNA complexes. tandfonline.comnih.govnih.gov For instance, MD simulations of N¹⁰-alkylated 2-bromoacridones and propyl acridones bound to calf thymus DNA (CT-DNA) have been used to investigate the changes in DNA's structural and dynamic properties upon ligand binding. tandfonline.comnih.govnih.gov These simulations can track the movement of the ligand within the DNA binding pocket, assess the stability of the intercalation complex over time, and identify key structural disruptions in the DNA helix that propagate several nucleotides away from the primary intercalation site. tandfonline.com

Computational docking and subsequent MD simulations help to determine the preferred binding site and orientation of acridone derivatives. Studies have shown that acridones can be positioned to interact optimally with specific DNA base sequences. For example, simulations of an acridine-triazole-pyrimidine hybrid showed it was ideally oriented for intercalation with the DNA bases DG13, DC14, and DT9. nih.gov Quantum mechanics calculations have been used to analyze the electronic properties of the acridine (B1665455) nucleus, the parent structure of acridones, revealing that charge transfer within the molecule may be responsible for its pharmacological activity. nih.gov Molecular electrostatic potential (MEP) analysis indicates a dominant electron-rich region in the center of the acridine molecule, which influences its interaction with the partially charged DNA backbone and bases. nih.gov

Furthermore, simulations can differentiate between intercalation and other binding modes, such as groove binding. In a study involving propyl acridone, molecular dynamics simulations were used to compare the stability of the ligand in both an intercalation site and a groove binding site. The results indicated a looser interaction when the acridone derivative was placed in the DNA groove, from which it gradually dissociated, confirming that intercalation is the more stable and predominant binding mode. nih.gov

The thermodynamic parameters of binding can also be estimated through computational methods. For the interaction of propyl acridone with CT-DNA, thermodynamic values were calculated, indicating the involvement of multiple non-covalent interactions in the binding process. nih.gov These theoretical calculations of binding energies and interaction types provide a molecular-level explanation for experimentally observed binding constants. nih.govnih.gov

| Acridone Derivative Class | Simulation Method | Key Findings from Simulation | Supporting Experimental Data/Context |

|---|---|---|---|

| Propyl acridones | Molecular Dynamics (MD) | Confirmed intercalation as the more stable binding mode over groove binding. Demonstrated DNA stability with increasing ligand concentration. nih.gov | Binding Constants (K) at 298 K: 6.19 × 10⁴ M⁻¹ (in absence of EMF). nih.gov |

| N¹⁰-alkylated 2-bromoacridones | Molecular Dynamics (MD) | Investigated structural and dynamic changes in DNA upon binding. Showed large structural disruption propagating away from the intercalation site. tandfonline.comnih.govtandfonline.com | Binding Constants (K) ranged from 0.3 to 3.9 × 10⁵ M⁻¹. nih.govtandfonline.com |

| 2,N¹⁰-substituted acridones | Molecular Modeling | Supported binding to DNA via intercalation, identifying π-π stacking and hydrogen bonds as key interactions. researchgate.net | Derivatives showed cytotoxic effects against four cancer cell lines. researchgate.net |

| Acridine (Parent Heterocycle) | Quantum Mechanics (DFT) | Characterized interactions as non-covalent (van der Waals, hydrogen bonds). Revealed electron-rich region in the molecular center. nih.gov | Calculated H-bond lengths ranged from 2.370 Å to 3.472 Å. nih.gov |

| Acridine-triazole-pyrimidine hybrids | Molecular Dynamics (MD) | Showed optimal orientation for intercalation with specific DNA bases (DG13, DC14, DT9) and stabilization by protein-ligand interactions. nih.gov | Compound 8 showed potent Topoisomerase IIB inhibition (IC₅₀ 0.52 µM). nih.gov |

V. Mechanistic Biological Studies of 2 Hydroxy 10h Acridin 9 One Derivatives

Molecular Mechanisms of Antiproliferative Activity

The anticancer activity of acridone (B373769) derivatives is a major focus of research. rsc.orgresearchgate.net These compounds employ several molecular strategies to halt the proliferation of cancer cells, often targeting fundamental cellular processes like DNA replication and cell division.

A primary mechanism for the antiproliferative action of many acridone derivatives is their ability to function as DNA intercalators. rsc.orgresearchgate.netontosight.ai The planar aromatic structure of the acridone core allows it to slide between the base pairs of the DNA double helix. rsc.orgresearchgate.net This insertion disrupts the normal structure and function of DNA, interfering with critical processes such as replication and transcription, which can ultimately trigger cell death. researchgate.net

Beyond simple intercalation, these derivatives frequently act as inhibitors of topoisomerases, which are essential enzymes that manage DNA topology during replication, transcription, and repair. rsc.orgnih.govrjsocmed.com By stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death. rjsocmed.com Both topoisomerase I and topoisomerase II can be targeted. rsc.orgrjsocmed.com

Several studies have identified specific acridone derivatives with potent topoisomerase inhibitory activity. For instance, a derivative identified as 6h (1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one) proved to be a powerful topoisomerase II inhibitor. nih.gov Similarly, certain acridine-thiosemicarbazone derivatives, such as DL-01 , DL-07 , and DL-08 , demonstrated significant inhibition of topoisomerase IIα. mdpi.com Other synthesized analogues have shown inhibitory activity against topoisomerase I. rsc.org The efficiency of these compounds in intercalating with DNA and inhibiting topoisomerases is often considered the main reason for their antiproliferative capabilities. mdpi.com

Table 1: Examples of 2-Hydroxy-10H-acridin-9-one Derivatives and their Topoisomerase Inhibition

| Compound | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one (6h) | Topoisomerase IIα | Exhibited more potent anti-proliferative efficacy and stronger Topo IIα inhibition compared to the reference drug VP16. | nih.gov |

| Acridine-thiosemicarbazone derivatives (DL-01, DL-07, DL-08) | Topoisomerase IIα | Showed interesting inhibition (77-79%) of human topoisomerase IIα at a concentration of 100 µM. | mdpi.com |

| Thiazolidinone-acridine derivative (130) | Topoisomerase II | Inhibited topoisomerase II at a concentration of 5 μM. | rsc.org |

| Acridine-benzimidazole hybrid (136l) | Topoisomerase I | Inhibited topoisomerase I activity. | rsc.org |

| Acridine (B1665455) derivative (143e) | Topoisomerase I | Displayed the highest DNA-binding capability and inhibited topoisomerase I activity. | rsc.org |

By interfering with DNA integrity and replication, this compound derivatives can cause significant disruptions to the cell cycle. researchgate.netnih.gov The cell cycle is a tightly regulated process with internal checkpoints that can halt progression if DNA damage is detected, allowing time for repair or, if the damage is too severe, initiating cell death. Many anticancer agents exert their effects by triggering these checkpoints.

Research has shown that derivatives of this class can induce cell cycle arrest at different phases. For example, a study on a chalcone (B49325) derivative incorporating an acridine moiety, (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) , demonstrated a significant G2/M phase arrest in both sensitive and resistant ovarian cancer cell lines. nih.gov This arrest prevents the cells from entering mitosis, thereby halting proliferation. nih.gov Similarly, a series of 2'-hydroxy chalcones were also found to cause cell cycle arrest in the G2/M phase. nih.gov This ability to modify the progression of the cell cycle is a key component of their antiproliferative mechanism. researchgate.net

Table 2: Cell Cycle Effects of Acridine-Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | A2780 and A2780cis (Ovarian Carcinoma) | Significant G2/M arrest after 12, 24, and 48 hours of treatment. | nih.gov |

| 2'-hydroxy chalcones (C1, C2, C3) | HCT116 (Colon Carcinoma) | Showed cell cycle arrest in the G2/M phase. | nih.gov |

| Tetramethoxychalcone (34) | Human Ovarian Cancer Cells | Blocked cell cycle progression. | ljmu.ac.uk |

The ultimate fate of a cancer cell treated with an effective chemotherapeutic agent is often programmed cell death. Apoptosis is the most well-characterized form of this process, involving a series of controlled biochemical events that lead to distinct morphological changes and cell death without inducing inflammation. Acridone derivatives are known to be potent inducers of apoptosis. researchgate.netnih.govnih.gov

The induction of apoptosis by these compounds is closely linked to their ability to cause DNA damage and cell cycle arrest. nih.gov For instance, the topoisomerase II inhibitor 6h was found to trigger cell apoptosis at low concentrations. nih.gov Another acridine derivative, 136l , was shown to induce apoptosis in K562 leukemia cells through a mitochondrial-dependent pathway. rsc.org Studies on 2'-hydroxychalcones demonstrated that these compounds induced apoptosis in more than 30% of treated colon cancer cells. nih.gov The activation of apoptotic pathways is a crucial endpoint for the antiproliferative activity of these derivatives. researchgate.net

While apoptosis is the most commonly studied pathway, other forms of programmed cell death exist, such as necroptosis. Necroptosis is a regulated form of necrosis, or inflammatory cell death. While some compounds like phenothiazine (B1677639) derivatives have been investigated for their impact on necroptosis, specific studies detailing the induction of necroptosis by this compound derivatives are less common in the current literature. researchgate.net

Elucidation of Antimicrobial Action Modes

Beyond their anticancer properties, acridine derivatives have a long history as antimicrobial agents and continue to be investigated for this purpose, particularly in an era of growing antimicrobial resistance. nih.govumn.edu

Acridine-based compounds have been recognized for their antibacterial properties for many years. umn.edu The mechanism of their antibacterial action is thought to be similar in some respects to their anticancer effects, primarily involving the disruption of bacterial DNA functions through intercalation. ontosight.aiumn.edu This interference can inhibit essential processes like bacterial replication and protein synthesis, leading to a bactericidal or bacteriostatic effect.

Some studies hypothesize that in addition to DNA intercalation, acridine derivatives may also exert their antibacterial effects by interacting with the bacterial cell membrane. umn.edu The specific cellular targets can vary depending on the bacterial species (Gram-positive vs. Gram-negative) and the specific chemical structure of the acridine derivative. For example, the antibacterial activity of certain acridine compounds was found to be dependent on the length of the substituent at the 9-amino position. umn.edu Synthesized N10-Alkylated acridin-9-ones have also been investigated for their activity against various bacterial strains. mdpi.com

Acridine derivatives have also demonstrated fungicidal activity. rsc.org While the precise mechanisms are still under investigation, they likely involve targeting essential fungal cellular structures and pathways. Potential mechanisms, drawn from studies of other antifungal heterocyclic compounds, could include the inhibition of key enzymes or disruption of the fungal cell membrane. nih.gov

For instance, a major class of antifungal drugs, the azoles, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Molecular docking studies on other heterocyclic structures, like chromenol derivatives, have predicted that inhibition of Candida albicans CYP51 and DNA topoisomerase IV could be putative mechanisms of their antifungal action. nih.gov It is plausible that acridone derivatives could share similar targets. Further research, including molecular docking and enzymatic assays, is needed to fully elucidate the specific fungal targets and inhibitory pathways of this compound derivatives.

Antiviral Mechanisms: Inhibition of Viral Replication and Enzyme Targets

Derivatives of this compound have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, adenovirus, hepatitis C virus (HCV), dengue virus, and Junin virus. conicet.gov.arresearchgate.net The primary mode of action appears to be the inhibition of nucleic acid synthesis, achieved through various mechanisms such as intercalation into DNA and inhibition of viral and cellular enzymes. conicet.gov.arresearchgate.net

One notable mechanism is the inhibition of viral enzymes crucial for replication. For instance, certain acridone derivatives have been identified as inhibitors of the NS3 helicase of the hepatitis C virus (HCV). acs.org These compounds are thought to act by intercalating into double-stranded RNA, a key intermediate in the HCV life cycle, thereby hindering the unwinding process catalyzed by NS3 helicase. acs.org This disruption of viral RNA processing effectively halts viral replication.

Another significant antiviral strategy involves the modulation of host cell factors that viruses exploit for their own replication. For example, the acridone derivative 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one has been shown to suppress the expression of HIV-1 in latently infected cells. nih.gov This effect is achieved by inhibiting protein kinase C (PKC), a cellular enzyme involved in signaling pathways that can activate HIV-1 gene expression. nih.gov By targeting a host cell factor, these derivatives can prevent viral replication at the transcriptional level. nih.gov

The antiviral activity of these compounds is often highly specific. For example, the bistriazoloacridone analog, temacrazine, is a selective inhibitor of HIV-1 replication and does not affect HIV-2 or other related lentiviruses. conicet.gov.ar This high degree of specificity suggests a targeted interaction with a unique component of the HIV-1 replication machinery.

Below is a table summarizing the antiviral activity of selected acridone derivatives:

| Compound/Derivative | Virus Target | Mechanism of Action | Reference |

| Acridone derivatives | Hepatitis C Virus (HCV) | Inhibition of NS3 helicase, likely via intercalation into double-stranded RNA. | acs.org |

| 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one | Human Immunodeficiency Virus 1 (HIV-1) | Suppression of HIV-1 expression through inhibition of protein kinase C (PKC). | nih.gov |

| Temacrazine | Human Immunodeficiency Virus 1 (HIV-1) | Selective inhibition of HIV-1 replication. | conicet.gov.ar |

| 7-amino-1,3-dihydroxy-10-methyl-6-[4-(2-pyridinyl)-1-piperazinyl]-9(10H)-acridone | Bovine Viral Diarrhea Virus (BVDV) | Inhibition of viral RNA synthesis. | conicet.gov.ar |

Immunomodulatory and Anti-inflammatory Cellular Pathways

Beyond their direct antiviral effects, derivatives of this compound also exhibit immunomodulatory and anti-inflammatory properties by influencing various cellular pathways. These activities are often linked to their ability to modulate the production of cytokines and other inflammatory mediators.

For instance, certain spiro-acridine derivatives have been shown to modulate the levels of cytokines and reactive species in macrophages infected with Leishmania. nih.gov This suggests an ability to influence the host's immune response to parasitic infections. Similarly, another acridine derivative demonstrated a slight immunomodulatory effect in macrophages infected with Leishmania by altering the expression of TNF-α, IL-10, and IL-6. researchgate.net

The anti-inflammatory effects of these compounds can also be attributed to the inhibition of key signaling pathways involved in inflammation. The nuclear factor-κB (NF-κB) pathway, a central regulator of inflammatory responses, is a known target. By inhibiting NF-κB activation, these derivatives can suppress the expression of pro-inflammatory genes. nih.gov

Furthermore, the antiproliferative activity of some 10-substituted hydroxy-10H-acridin-9-ones has been investigated in the context of psoriasis, a chronic inflammatory skin disease. nih.gov These compounds were found to inhibit the growth of human keratinocytes, a key feature of psoriatic lesions. nih.gov

Investigation of Enzyme Specificity and Allosteric Modulation (e.g., Urease, Cholinesterases)

A significant area of research into this compound derivatives has been their interaction with and inhibition of various enzymes, demonstrating both specificity and allosteric modulation.

Cholinesterases: Several acridine and acridone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. rsc.orgnih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov Studies have shown that certain 9-phosphoryl-9,10-dihydroacridines are effective BChE inhibitors. nih.gov The inhibitory activity is often influenced by the nature of the substituents on the acridine core. For example, dihydroacridines with aryl substituents in the phosphoryl moiety have shown significant BChE inhibition. nih.gov Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of the enzymes. nih.gov

Urease: Acridine and acridone derivatives have also been investigated as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. A library of 9-phenyl acridine and 10H-acridin-9-one derivatives showed potent inhibitory activity against urease, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net

Other Kinases: The inhibitory activity of acridine derivatives extends to other classes of enzymes, including various kinases. Acrifoline, an acridine alkaloid, has been shown to inhibit several kinases, including DYRK1A, CLK1, GSK3, CDK1, and CDK5, with varying potencies. rsc.org This suggests that the acridine scaffold can serve as a template for the development of inhibitors targeting multiple kinase families.

The following table provides a summary of the enzyme inhibitory activity of selected acridone derivatives:

| Derivative Class | Enzyme Target | Type of Inhibition/Modulation | Reference |

| 9-phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase (BChE) | Inhibition | nih.gov |

| 9-phenyl acridine and 10H-acridin-9-one derivatives | Urease | Inhibition | researchgate.net |

| Acrifoline | DYRK1A, CLK1, GSK3, CDK1, CDK5 | Inhibition | rsc.org |

| Triazole derivatives of acridone | Acetylcholinesterase (AChE) | Inhibition | rsc.org |

Modulation of Membrane Transporters and Efflux Pumps (e.g., ABCG2)

A critical aspect of the biological activity of this compound derivatives is their ability to interact with and modulate the function of membrane transporters, particularly ATP-binding cassette (ABC) transporters. These transporters play a crucial role in cellular detoxification and can contribute to multidrug resistance (MDR) in cancer cells by actively pumping out chemotherapeutic agents.

The breast cancer resistance protein (BCRP), also known as ABCG2, is a key ABC transporter involved in MDR. Several acridine derivatives have been identified as modulators of ABCG2 activity. nih.gov For example, the acridine carboxamide derivative GF120918, initially identified as an ABCB1 inhibitor, has been shown to significantly increase the sensitivity of cancer cells to chemotherapeutic drugs by inhibiting ABCG2-mediated efflux. nih.gov

More recent studies have focused on designing acridone derivatives specifically to inhibit ABCG2. These efforts have led to the identification of compounds that can reverse ABCG2-mediated multidrug resistance. scribd.com A novel synthetic acridine-based chalcone has been shown to selectively suppress the growth of colorectal cancer cells and significantly lower the protein levels of ABCB1 and, to a lesser extent, ABCC1. mdpi.com Molecular docking and ATPase assays suggest that this compound likely acts as an allosteric modulator of ABCB1. mdpi.com

This modulation of efflux pumps represents a promising strategy to overcome drug resistance in cancer therapy. By co-administering these acridone derivatives with conventional anticancer drugs, it may be possible to enhance the efficacy of the treatment by increasing the intracellular concentration of the therapeutic agent.

Vi. Structure Activity Relationship Sar and Rational Design in the 2 Hydroxy 10h Acridin 9 One Class

Correlating Substituent Effects on the Acridone (B373769) Scaffold with Biological Outcomes

The biological activity of acridone derivatives is highly dependent on the nature and position of substituents on the tricyclic ring system. The planar structure of the acridone nucleus is a crucial factor, as it allows these molecules to intercalate between the base pairs of DNA and RNA, a mechanism central to their anticancer and antiviral properties. ijddr.in The presence and placement of various functional groups can significantly influence this intercalating ability and other biological interactions.

For instance, studies on N-unsubstituted hydroxy-10H-acridin-9-ones as potential antipsoriatic agents revealed that the number and position of hydroxyl groups are critical for their antiproliferative activity against human keratinocytes. nih.gov While the 1,8-dihydroxy substituted analog showed only marginal activity, the 1,3-dihydroxy-substituted compound was found to be the most potent in the series, with an activity level comparable to the established antipsoriatic drug, anthralin. nih.gov Interestingly, most of these acridone derivatives did not generate radicals, a beneficial property in drug design. nih.gov However, exceptions were noted for structures with a phenolic hydroxyl group or an aromatic amine positioned ortho or para to the acridone NH group. nih.gov

Furthermore, research into acridone derivatives as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide synthesis, has provided valuable SAR insights. acs.orgresearchgate.net These studies have led to the discovery of potent inhibitors with potential applications in immunosuppressive and anticancer therapies. acs.orgresearchgate.net The specific substitution patterns on the acridone ring were found to be crucial for achieving high inhibitory potency. acs.orgresearchgate.net

The following table summarizes the effect of different substitution patterns on the biological activity of acridone derivatives:

| Substitution Pattern | Biological Activity | Reference |

| 1,3-dihydroxy | Potent inhibitor of keratinocyte growth | nih.gov |

| 1,8-dihydroxy | Marginally active inhibitor of keratinocyte growth | nih.gov |

| Phenolic hydroxyl or aromatic amine ortho or para to NH | Can generate radicals | nih.gov |

| Specific substitutions on the acridone ring | Potent inhibition of IMPDH | acs.orgresearchgate.net |

Rational Modification of the Hydroxy Group for Modulated Activity

The hydroxyl group at the 2-position of the acridone scaffold is a key functional group that can be rationally modified to modulate the biological activity of these compounds. This can be achieved through various chemical transformations, such as etherification or esterification, to create a library of analogs with diverse physicochemical properties.

For example, a study on 3,7-dialkoxylated, 1-hydroxyacridone derivatives as antiviral agents demonstrated the importance of the substitution pattern on the acridone scaffold. nih.gov The 3,7-dimethoxy-1-hydroxy-acridone was identified as a potent inhibitor of human cytomegalovirus (HCMV). nih.gov Further modifications of the alkoxyl groups at the 3-position, such as ethoxy, propoxy, isopropoxy, and allyloxy, resulted in dual inhibitors of both HSV and HCMV. nih.gov In contrast, modifications at the 7-position generally led to a decrease or loss of antiviral activity, highlighting the importance of the methoxy (B1213986) group at this position. nih.gov

The following table presents a selection of 3,7-dialkoxylated-1-hydroxyacridone derivatives and their antiviral activities:

| Compound | Substitution at C3 | Substitution at C7 | Antiviral Activity | Reference |

| 2 | Methoxy | Methoxy | Potent inhibitor of HCMV | nih.gov |

| - | Ethoxy | Methoxy | Dual inhibitor of HSV and HCMV | nih.gov |

| - | Propoxy | Methoxy | Dual inhibitor of HSV and HCMV | nih.gov |

| - | Isopropoxy | Methoxy | Dual inhibitor of HSV and HCMV | nih.gov |

| - | Allyloxy | Methoxy | Dual inhibitor of HSV and HCMV | nih.gov |

| - | Benzyloxy | Methoxy | Active against HCMV only | nih.gov |

These findings underscore the potential of rational modification of the hydroxyl group and other substituents to fine-tune the biological activity of 2-hydroxy-10H-acridin-9-one derivatives.

Fragment-Based and Hybrid Molecule Design Approaches

In recent years, fragment-based drug discovery (FBDD) and the design of hybrid molecules have emerged as powerful strategies in medicinal chemistry. nih.govopenaccessjournals.com These approaches have also been applied to the this compound class of compounds to explore new chemical space and develop novel therapeutic agents.

FBDD involves screening small, low-molecular-weight compounds ("fragments") that bind to a biological target. nih.govnih.gov These fragments can then be grown, linked, or merged to create more potent and selective lead compounds. nih.gov This approach offers the advantage of efficiently exploring the chemical space and can lead to the discovery of novel binding modes and interactions. nih.govnih.gov

Hybrid molecule design, on the other hand, involves combining two or more pharmacophores into a single molecule. scispace.com This strategy aims to create compounds with dual or multiple modes of action, potentially leading to enhanced efficacy and reduced drug resistance. For example, hybrid molecules incorporating the acridone scaffold with other bioactive moieties have been designed and synthesized to target multiple biological pathways simultaneously. scispace.com

The application of these advanced design strategies to the this compound class holds great promise for the discovery of next-generation drugs with improved therapeutic profiles.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, including quantitative structure-activity relationship (QSAR) modeling, play a crucial role in modern drug discovery. scirp.orgresearchgate.net These in silico techniques are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scirp.orgresearchgate.net By analyzing the physicochemical properties and structural features of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. scirp.orgresearchgate.net

In the context of this compound derivatives, QSAR studies have been employed to understand the key structural requirements for various biological activities. For example, 3D-QSAR and Topomer CoMFA (Comparative Molecular Field Analysis) studies have been conducted on N-substituted acridone derivatives to elucidate the steric and electrostatic factors that influence their activity. scirp.org These models have successfully identified regions around the acridone scaffold where bulky or electronegative substituents can enhance biological potency. scirp.org

The insights gained from QSAR and other computational models provide a rational basis for the design of novel this compound analogs with optimized activity profiles. scirp.orgnih.gov This synergy between computational and experimental approaches accelerates the drug discovery process and increases the likelihood of identifying promising clinical candidates. scirp.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-10H-acridin-9-one, and how can reaction conditions be optimized for yield enhancement?

- Methodological Answer :

- Conventional Synthesis : Utilize Friedländer condensation or cyclization of anthranilic acid derivatives with ketones. For example, Kobayashi et al. (2013) demonstrated Pd-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline to form acridinones .

- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%). Monitor reaction progress via TLC/HPLC.

- Yield Improvement : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound and its derivatives?

- Methodological Answer :

- NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ 10–12 ppm, broad). Compare with crystallographic data (e.g., 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one in IUCrData (2020)) .

- IR : Detect O–H stretching (~3200 cm⁻¹) and C=O absorption (~1650 cm⁻¹).

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.2 for C₁₃H₉NO₂) and fragmentation patterns .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C). Monitor via UV-Vis spectroscopy (λmax ~350 nm). Acidic conditions may protonate the hydroxyl group, altering solubility .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for acridinones). Store in amber vials at −20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze the electronic structure and reactive sites of this compound?

- Methodological Answer :

- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, revealing nucleophilic/electrophilic regions (e.g., hydroxyl group as H-bond donor) .

- Reactivity Prediction : Perform Fukui function analysis to identify sites prone to electrophilic attack (e.g., C-4 position in acridinone core) .

- Data Visualization : Generate 3D ELF (electron localization function) plots to map π-electron delocalization .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in cytotoxicity may arise from varying ATP-based vs. resazurin assays .

- Control Standardization : Include positive controls (e.g., doxorubicin) and validate purity via HPLC (>95%).

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets in repositories like Zenodo .

Q. How do substituents (e.g., methoxy, alkyl groups) modulate the photophysical properties of this compound?

- Methodological Answer :

- Synthetic Modification : Introduce substituents at C-3/C-4 via electrophilic substitution. For example, 10-methyl derivatives enhance fluorescence quantum yield (ΦF) by reducing non-radiative decay .

- Spectroscopic Analysis : Measure absorption/emission spectra in solvents of varying polarity (e.g., toluene vs. DMSO). Correlate Stokes shift with solvent dielectric constant .

- TD-DFT Calculations : Predict excitation energies (e.g., B3LYP/6-311+G(d,p)) and compare with experimental λmax values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.